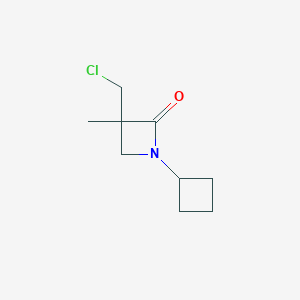

3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

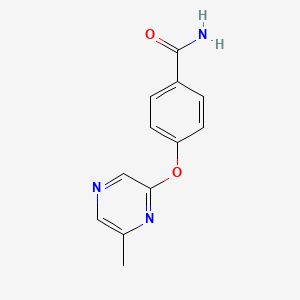

The compound “3-(Chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one” is a complex organic molecule. It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The chloromethyl group would be expected to have a tetrahedral geometry .Chemical Reactions Analysis

Again, while specific reactions for “this compound” are not available, chloromethyl groups are generally reactive. They can participate in a variety of reactions, including nucleophilic substitutions .Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Pharmacological Applications

Microwave-assisted synthesis has been utilized to create nitrogen and sulfur-containing heterocyclic compounds, demonstrating an efficient approach for the rapid generation of pharmacologically active compounds. This method, exemplified by the synthesis of azetidinones and thiazolidinones, showcases the application in generating compounds with potential antibacterial and antifungal activities (Mistry & Desai, 2006).

Gold-Catalyzed [2+2] Cycloadditions for Cyclobutane Derivatives

The gold(I)-catalyzed intermolecular [2+2] cycloadditions between allenamides and alkenes is a notable synthetic application, leading to highly substituted cyclobutane derivatives. This method is highlighted for its regio- and stereocontrol, providing a straightforward pathway to complex structures (Faustino et al., 2012).

Cyclizations for Isoxazole and Triazinone Derivatives

The cyclization of N-(1-Chloro-2,2,2-trihaloethylidene)-O-methylurethanes with amino-substituted isoxazoles leads to the formation of isoxazolo[5,4-d]pyrimidin-4(5H)-ones and isoxazolo[2,3-a]-1,3,5-triazin-4-ones. This application underscores the versatility of cyclization reactions in accessing diverse heterocyclic frameworks (Vovk et al., 2004).

Antibacterial and Antifungal Screening of Heterocyclic Compounds

The synthesis and biological evaluation of heterocyclic compounds, specifically azetidinones and oxadiazoles, have demonstrated moderate to weak fungicidal and insecticidal activities, illustrating the potential of these compounds in developing new antimicrobial agents (Chen & Shi, 2008).

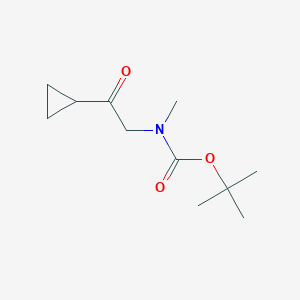

Synthesis and Biological Activity of Azetidinone Derivatives

Azetidinone derivatives have been synthesized and characterized for their antimicrobial activities against various bacterial strains. This research highlights the potential of azetidinones in the development of new antibacterial agents (Desai & Dodiya, 2014).

Propiedades

IUPAC Name |

3-(chloromethyl)-1-cyclobutyl-3-methylazetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO/c1-9(5-10)6-11(8(9)12)7-3-2-4-7/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVWBODOWNJNXHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2CCC2)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

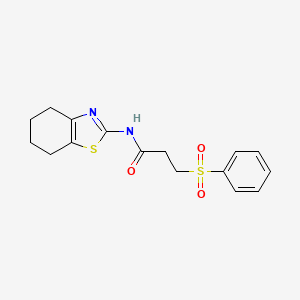

![6-[[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2751255.png)

![[3-Amino-4-(benzenesulfonyl)-5-(3-methylsulfanylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2751258.png)

![2-[4-(Dimethylamino)phenyl]-7-hydroxy-4H-1-benzopyran-4-one](/img/structure/B2751259.png)

![tert-Butyl 2-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2751261.png)

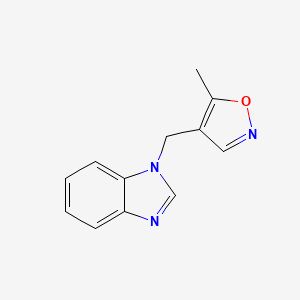

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2751264.png)

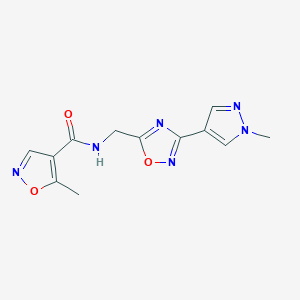

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2751269.png)

![4,4-Diethyl-5-methoxy-1-oxaspiro[2.3]hexane](/img/structure/B2751271.png)